N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide
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Description
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O5S and its molecular weight is 322.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.06234272 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide and related sulfonamide derivatives have been extensively researched for their potential applications in various scientific domains. One study highlights the synthesis, characterization, and computational study of a similar sulfonamide molecule, providing insights into its structure and interactions within the crystal state. This research underlines the compound's potential in material science and computational chemistry, given its stabilizing intermolecular interactions and detailed spectroscopic analysis (Murthy et al., 2018).
Cancer Research
Sulfonamide derivatives, including those similar to this compound, have shown promise in cancer research. One study synthesized new sulfonamide derivatives and evaluated their pro-apoptotic effects in various cancer cell lines, revealing their potential to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes. This suggests a role for these compounds in developing novel cancer therapies, highlighting their ability to mediate apoptosis through specific cellular pathways (Cumaoğlu et al., 2015).
Chemical Synthesis
The utility of nitrobenzenesulfonamides in chemical synthesis has been demonstrated in studies focusing on their versatility in preparing secondary amines and protecting amines. These compounds, through smooth alkylation reactions, offer efficient pathways for synthesizing N-alkylated sulfonamides, suggesting their significant role in organic synthesis and potential pharmaceutical applications (Fukuyama et al., 1995).
Environmental Chemistry
Nitrobenzenesulfonamide derivatives have also been studied in the context of environmental chemistry, particularly in understanding the formation and decomposition of radical anions. Research in this area provides insights into the redox behavior of these compounds, which is crucial for designing environmentally benign chemical processes and understanding pollutant behavior in natural systems (Asirvatham et al., 1974).
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9-7-11(8-10(2)14(9)17)15-22(20,21)13-5-3-12(4-6-13)16(18)19/h3-8,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSMXKYGJWZDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.